2-Methylpyrazolo[1,5-a]pyrimidin-6-amine
Overview
Description
2-Methylpyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound with a molecular formula of C7H8N4 and a molecular weight of 148.17 g/mol . This compound is part of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Related pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications . They have also been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .
Mode of Action
It’s known that pyrazolo[1,5-a]pyrimidines have tunable photophysical properties, which are influenced by electron-donating groups (edgs) at position 7 on the fused ring . These EDGs improve both the absorption and emission behaviors of the compounds .
Biochemical Pathways
Related pyrazolo[1,5-a]pyrimidines have been used in the study of intracellular processes and chemosensors .
Result of Action
Related pyrazolo[1,5-a]pyrimidines have been found to exhibit significant inhibitory activity, with ic50 values ranging from 0057 ± 0003 to 3646 ± 0203 μM, compared to the control drug sorafenib .
Action Environment
It’s known that the photophysical properties of related pyrazolo[1,5-a]pyrimidines can be tuned, suggesting that their action may be influenced by environmental factors .
Preparation Methods
The synthesis of 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles . One common method includes the reaction of 5-amino-3-hetarylpyrazole with malonic acid . The reaction conditions often involve solvent-free condensation reactions under microwave irradiation at 160°C for 15 minutes . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
2-Methylpyrazolo[1,5-a]pyrimidin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly reported.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It undergoes substitution reactions, particularly at the amine group, with various electrophiles.
Common reagents used in these reactions include N,N-dimethylformamide-dimethylacetal (DMF-DMA) for condensation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methylpyrazolo[1,5-a]pyrimidin-6-amine has several scientific research applications:
Comparison with Similar Compounds
2-Methylpyrazolo[1,5-a]pyrimidin-6-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:
4-Py: A simple aryl group derivative with good solid-state emission intensities.
2,4-Cl2Ph: A dichlorophenyl derivative with enhanced photophysical properties.
4-MeOPh: A methoxyphenyl derivative known for its stability and fluorescence.
These compounds share similar core structures but differ in their substituents, which influence their chemical and physical properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting properties.
Biological Activity
2-Methylpyrazolo[1,5-a]pyrimidin-6-amine is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a fused pyrazolo and pyrimidine ring system. Its molecular formula is with a molecular weight of approximately 148.17 g/mol. The unique structural characteristics contribute to its pharmacological properties.
The biological activity of this compound primarily involves inhibition of specific kinases:
- IRAK4 Inhibition : This compound has been identified as an inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), which plays a crucial role in inflammatory processes and cancer progression .
- Cyclin-dependent Kinases (CDKs) : Similar pyrazolo derivatives have shown potential in targeting CDKs that are essential for cell cycle regulation .
Biological Activity Overview
The following table summarizes the notable biological activities associated with this compound and related compounds:
Compound Name | Structure Type | Notable Activity |
---|---|---|
This compound | Pyrazolo derivative | IRAK4 inhibition |
Pyrazolo[3,4-d]pyrimidine derivatives | Pyrazolo derivative | CDK2 inhibition |
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Triazolo derivative | Anticancer activity |
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways by inhibiting IRAK4, leading to reduced cytokine production .
- Anticancer Properties : Investigations into its anticancer activity have shown that it can induce apoptosis in cancer cells through CDK inhibition .
- Pharmacokinetics : Studies focusing on the pharmacokinetic profile reveal that compounds in this class exhibit varying solubility and metabolic stability, which are critical for their efficacy as therapeutic agents .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
Properties
IUPAC Name |
2-methylpyrazolo[1,5-a]pyrimidin-6-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-2-7-9-3-6(8)4-11(7)10-5/h2-4H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEDESALKLSRMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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